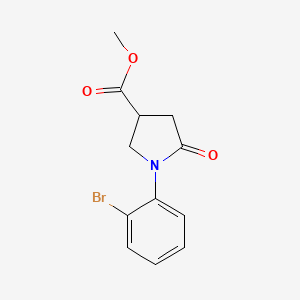
METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE
Overview
Description
METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE is a chemical compound with a complex structure that includes a thiadiazole ring, an amino group, and a methoxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of amino acids with methanol using trimethylchlorosilane, which offers convenience, mild conditions, and good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve catalytic syntheses from petrochemical feedstocks. For example, the production of methacrylic acid and its esters, such as methyl methacrylate, can be achieved through synthesis from acetone and hydrocyanic acid (acetonecyanohydrin) and catalytic syntheses from ethylene, propylene, and isobutylene .
Chemical Reactions Analysis
Types of Reactions: METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation. For example, the oxidation of the thiadiazole ring may require strong oxidizing agents, while reduction reactions may involve the use of hydrogen gas or metal hydrides.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be investigated for its potential antimicrobial or antifungal properties. In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities. Additionally, in industry, it may be used in the production of polymers or other materials with specific properties .
Mechanism of Action
The mechanism of action of METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE include other thiadiazole derivatives and methoxyimino compounds. Examples include kresoxim-methyl and [(2-amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl (2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3S/c1-12-5(11)3(9-13-2)4-8-6(7)14-10-4/h1-2H3,(H2,7,8,10)/b9-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCLNDXKKGNMBF-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC)C1=NSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N/OC)/C1=NSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171387 | |
| Record name | Methyl (αE)-5-amino-α-(methoxyimino)-1,2,4-thiadiazole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211495-72-6 | |
| Record name | Methyl (αE)-5-amino-α-(methoxyimino)-1,2,4-thiadiazole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211495-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (αE)-5-amino-α-(methoxyimino)-1,2,4-thiadiazole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-butyl 1-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanedioate](/img/structure/B7961954.png)
![Methyl (2S)-5-amino-2-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B7961956.png)


![1,5-Dimethyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioate](/img/structure/B7961962.png)


![dicyclohexylamine methyl (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate](/img/structure/B7962003.png)

![Methyl 2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetate](/img/structure/B7962008.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(9H-xanthen-9-yl)carbamoyl]propanoate](/img/structure/B7962018.png)
![Methyl (2s)-2-phenyl-2-[(phenylmethoxy)carbonylamino]acetate](/img/structure/B7962029.png)
![Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoate](/img/structure/B7962051.png)
